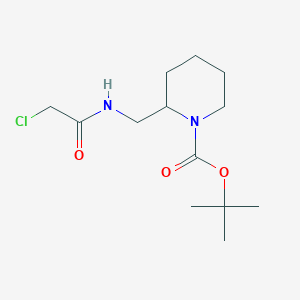

tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate

Description

tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate (CAS: 876147-52-3) is a piperidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 2-chloroacetamido methyl substituent at the 2-position of the piperidine ring . The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the chloroacetamido moiety introduces electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions. This compound is primarily employed as an intermediate in pharmaceutical and agrochemical research, particularly in the development of opioid ligands and other bioactive molecules .

Properties

IUPAC Name |

tert-butyl 2-[[(2-chloroacetyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-7-5-4-6-10(16)9-15-11(17)8-14/h10H,4-9H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYTWVCBFXCNKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

*Similarity scores based on .

Q & A

Basic Research Questions

What experimental parameters should be optimized during the synthesis of tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate to improve yield and purity?

Methodological Answer:

- Base Selection: Use 1,1,3,3-tetramethylguanidine (TMG) as a base for nucleophilic substitution reactions involving chloroacetamide derivatives. TMG enhances reaction efficiency compared to traditional bases like DBU, as demonstrated in analogous diazoacetamide syntheses .

- Temperature Control: Maintain reactions at 20–25°C to minimize side reactions (e.g., hydrolysis of the chloroacetamide group). Cooling to 0°C may be required for exothermic steps .

- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates. Post-reaction, dilute with ethyl acetate to precipitate byproducts .

- Workup: Quench reactions with ice-cold water to stabilize reactive intermediates. Use silica gel column chromatography (hexane/ethyl acetate gradients) for purification .

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H/13C NMR: Confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1H; δ ~28 ppm and ~80 ppm for 13C) and the chloroacetamide moiety (δ ~4.0 ppm for –CH2Cl). Compare with structurally similar piperidine-carboxylates .

- 2D NMR (COSY, HSQC): Resolve coupling between the piperidine ring protons and the –CH2– linker .

- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]+: ~303.1 g/mol) and isotopic patterns for chlorine .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .

How should researchers handle stability challenges during storage and handling?

Methodological Answer:

- Storage Conditions: Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the chloroacetamide group. Desiccate to avoid moisture absorption .

- Incompatibilities: Avoid strong oxidizing agents (e.g., peroxides), which may degrade the tert-butyloxycarbonyl (Boc) protecting group .

- Safety Protocols: Use PPE (nitrile gloves, lab coat) and work in a fume hood due to potential respiratory irritation .

Advanced Research Questions

How can X-ray crystallography data resolve ambiguities in the stereochemistry of this compound?

Methodological Answer:

- Data Collection: Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Collect high-resolution data (≤1.0 Å) using synchrotron radiation .

- Structure Refinement: Use SHELXL for small-molecule refinement. Key steps:

- Validation Tools: Check CIF files with PLATON to detect missed symmetry or disorder .

What mechanistic insights explain unexpected byproducts during alkylation of the piperidine ring?

Methodological Answer:

- Pathway Analysis: Competing N- vs. O-alkylation may occur if the Boc group is partially deprotected. Monitor reaction pH: acidic conditions (pH <5) protonate the piperidine nitrogen, favoring O-alkylation .

- Side Reactions:

- Kinetic Studies: Use in situ FTIR or LC-MS to track intermediate formation and optimize reaction time .

How can researchers reconcile discrepancies between theoretical and experimental NMR data?

Methodological Answer:

- Dynamic Effects: Rotameric equilibria in the –CH2Cl group may split signals. Perform variable-temperature NMR (VT-NMR) to coalesce peaks and calculate energy barriers .

- Solvent Artifacts: Deuterated solvents (e.g., CDCl3 vs. DMSO-d6) can shift peaks due to hydrogen bonding. Compare data across solvents .

- Computational Validation: Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and assign ambiguous signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.